6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate
Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16818752 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
Innovative Synthesis Methods : Research has shown that novel and efficient methodologies for the synthesis of 6H-benzo[c]chromenes, which include the core structure of the specified chemical compound, have been developed. These methods involve intramolecular O-/N-arylations with sp2C–Br bonds via a typical SNAr pathway in the presence of potassium-tert-butoxide base, highlighting an efficient approach for creating fused heterocycles (Raju Singha et al., 2015).
Green Synthesis Approaches : There has been significant interest in the oxidant-free synthesis of biologically significant 7-amino-6H-benzo[c]chromen-6-ones, which relates to the compound . This synthesis involves a Sc(OTf)3 catalyzed three-component reaction under green conditions, demonstrating an environmentally friendly method to construct the B and C rings of 6H-benzo[c]chromen-6-ones simultaneously from acyclic precursors (B. S. Vachan et al., 2019).
Review of Synthetic Protocols : A review of synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance, has been conducted. The review highlights various protocols, including Suzuki coupling reactions and reactions involving Michael acceptor (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds, demonstrating the diversity of approaches to synthesize these compounds (Ofentse Mazimba, 2016).
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-21(2,3)28-20(25)22-11-10-18(23)26-13-8-9-15-14-6-4-5-7-16(14)19(24)27-17(15)12-13/h8-9,12H,4-7,10-11H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPLWXCGULOWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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